3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

Catalog No.
S985801
CAS No.
1159826-30-8
M.F
C18H27ClN2O4
M. Wt
370.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ...

CAS Number

1159826-30-8

Product Name

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hcl

IUPAC Name

benzyl 4-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate;hydrochloride

Molecular Formula

C18H27ClN2O4

Molecular Weight

370.9 g/mol

InChI

InChI=1S/C18H26N2O4.ClH/c1-2-23-17(21)12-16(19)15-8-10-20(11-9-15)18(22)24-13-14-6-4-3-5-7-14;/h3-7,15-16H,2,8-13,19H2,1H3;1H

InChI Key

TVXRHYGMDWQCRL-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl

Canonical SMILES

CCOC(=O)CC(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)N.Cl

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C18H27ClN2O4 and a CAS Number of 1159826-30-8. This compound appears as a white to yellow solid and is typically stored at temperatures between 2-8°C to maintain its stability and efficacy . The compound features a piperidine ring, which is a common structural motif in many pharmaceutical agents, and is characterized by the presence of an amino group and a carbobenzyloxy (cbz) protecting group.

Molecular Structure Analysis

The InChI code for this compound is:

InChI 1S C18H26N2O4 ClH c1 2 23 17 21 12 16 19 15 8 10 20 11 9 15 18 22 24 13 14 6 4 3 5 7 14 h3 7 15 16H 2 8 13 19H2 1H3 1H\text{InChI 1S C18H26N2O4 ClH c1 2 23 17 21 12 16 19 15 8 10 20 11 9 15 18 22 24 13 14 6 4 3 5 7 14 h3 7 15 16H 2 8 13 19H2 1H3 1H}

This code provides a detailed representation of the molecular structure, highlighting the connectivity of atoms within the compound.

Typical of amino acids and esters. Notably, it can undergo:

  • Hydrolysis: The ester bond can be cleaved in the presence of water or under acidic conditions to yield the corresponding acid and alcohol.
  • N-Alkylation: The amino group can react with alkyl halides to form N-alkyl derivatives, which are valuable in medicinal chemistry for enhancing biological activity.

These reactions are significant for synthesizing derivatives that may exhibit improved pharmacological properties.

The synthesis of 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride typically involves several steps:

  • Formation of the Piperidine Ring: Starting from suitable precursors like 4-piperidone, reactions such as reductive amination can yield the piperidine core.
  • Carbobenzyloxy Protection: The amino group can be protected using benzyl chloroformate to form the carbobenzyloxy derivative.
  • Esterification: The protected amino acid can be reacted with ethyl chloroacetate under basic conditions to form the ethyl ester.
  • Hydrochloride Salt Formation: The final step involves treating the compound with hydrochloric acid to obtain the hydrochloride salt form.

These methods underscore its utility in organic synthesis and medicinal chemistry .

3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride finds applications in:

  • Pharmaceutical Research: As a building block for synthesizing more complex molecules used in drug development.
  • Combinatorial Chemistry: It serves as a scaffold for generating libraries of compounds to identify biologically active agents.

The versatility in its synthesis and modification makes it valuable in various research contexts.

Interaction studies involving 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride are crucial for understanding its potential pharmacological effects. Research typically focuses on:

  • Receptor Binding Assays: Evaluating how well the compound interacts with specific receptors in vitro.
  • Enzyme Inhibition Studies: Investigating whether it inhibits or activates certain enzymes that play roles in metabolic pathways.

These studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds share structural features with 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
1-Amino-piperidinePiperidine ring, primary amineLacks carbobenzyloxy protection
N-Boc-piperidinePiperidine ring, tert-butoxycarbonyl protectionDifferent protective group affects reactivity
4-Piperidinopropanoic acidPiperidine ring, carboxylic acidDoes not contain an ethyl ester or amino group
3-Aminopropanoic acidAliphatic chain with an amino groupSimpler structure without piperidine functionality

The presence of both an amino group and carbobenzyloxy protection distinguishes 3-Amino-3-(4'-cbz)piperidine-propionic acid ethyl ester hydrochloride from these similar compounds, making it particularly suited for specific synthetic applications and biological investigations.

Dates

Modify: 2023-08-16

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